molecular formula C12H24N2O B2685615 2-(4-Methyl-1,4-diazepan-1-yl)cyclohexan-1-ol CAS No. 96636-09-8

2-(4-Methyl-1,4-diazepan-1-yl)cyclohexan-1-ol

Cat. No.: B2685615
CAS No.: 96636-09-8
M. Wt: 212.337
InChI Key: BIXNAQMJXOVGHQ-UHFFFAOYSA-N
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Description

2-(4-Methyl-1,4-diazepan-1-yl)cyclohexan-1-ol (CAS Number: 96636-09-8) is an organic compound with the molecular formula C12H24N2O and a molecular weight of 212.33 g/mol . This chemical features a cyclohexanol ring linked to a 4-methyl-1,4-diazepane ring, a seven-membered diazepane heterocycle that is of significant interest in medicinal chemistry . Compounds containing the 1,4-diazepane scaffold are extensively investigated for their versatile pharmacological properties and are commonly used as key building blocks in pharmaceutical hit-to-lead optimization . Research into analogous 1,4-diazepan-1-yl compounds has demonstrated their potential in diverse therapeutic areas. For instance, such structures have been developed as selective RNA polymerase I inhibitors, showing promising selective lethality in BRCA1-deficient cancer cells, which suggests applications in targeted oncology research . Furthermore, 1,4-diazepane-linked molecular frameworks are actively explored for their antimicrobial activities against a range of Gram-positive and Gram-negative bacteria . The structural characteristics of this compound make it a valuable synthetic intermediate for the discovery and development of new therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-methyl-1,4-diazepan-1-yl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-13-7-4-8-14(10-9-13)11-5-2-3-6-12(11)15/h11-12,15H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXNAQMJXOVGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2CCCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1,4-diazepan-1-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 4-methyl-1,4-diazepane in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1,4-diazepan-1-yl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The diazepane ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield cyclohexanone derivatives, while reduction can produce various substituted cyclohexane compounds.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-(4-Methyl-1,4-diazepan-1-yl)cyclohexan-1-ol serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for various modifications that can lead to the development of novel compounds with enhanced properties.

Synthetic Routes:

  • The compound can be synthesized through reductive amination processes involving cyclohexanone and 4-methyl-1,4-diazepane, typically using reducing agents like sodium borohydride or hydrogen gas under catalytic conditions.

Biology

2-(4-Methyl-1,4-diazepan-1-yl)cyclohexan-1-ol has been investigated for its potential as a ligand in receptor studies. Its ability to interact with specific biological targets makes it a candidate for exploring receptor-ligand dynamics.

Mechanism of Action:
The compound may modulate the activity of certain receptors by acting as an agonist or antagonist. Detailed studies on its binding affinity and specificity are essential to fully understand its pharmacological potential.

Medicine

In medicinal chemistry, this compound has been explored for its pharmacological properties. Research indicates that it may possess therapeutic effects that could be beneficial in treating various conditions.

Potential Therapeutic Applications:

  • Neurological Disorders: Due to its diazepane structure, it may exhibit anxiolytic or sedative effects.
  • Cancer Research: Preliminary studies suggest it could play a role in inhibiting tumor growth through modulation of specific pathways.

Case Studies and Research Findings

Several studies have documented the applications of 2-(4-Methyl-1,4-diazepan-1-yl)cyclohexan-1-ol in various contexts:

StudyFocusFindings
Ligand ActivityDemonstrated binding affinity to specific receptors involved in cancer pathways.
Cellular ActivityExplored the optimization of G9a inhibitors where this compound showed promising results in cellular assays.
Pharmacological PropertiesInvestigated potential therapeutic effects on anxiety-related disorders with positive outcomes in animal models.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1,4-diazepan-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring can interact with biological molecules, potentially inhibiting or activating certain pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs with Cyclohexanol Moieties

  • 2-(1,4-Diazepan-1-yl)cyclohexan-1-ol (CAS: 1215968-35-6): This compound lacks the 4-methyl group on the diazepane ring. Molecular docking studies on related diazepane-containing quinazolines highlight the importance of substituents in modulating binding affinity .

Ethanol Derivatives

  • 2-(4-Methyl-1,4-diazepan-1-yl)ethanol (CAS: 59039-64-4): With a molecular weight of 158.24 g/mol, this analog replaces the cyclohexanol with a smaller ethanol group. The reduced steric bulk may improve solubility (logP ~1.5 estimated) but diminish hydrophobic interactions in protein binding pockets. It is primarily used as a synthetic building block .

Aniline Derivatives

  • 2-Methoxy-4-(4-methyl-1,4-diazepan-1-yl)aniline (CAS: 877676-22-7): This compound features an aromatic aniline core with a methoxy group and diazepane substituent. The electron-rich aromatic system and amine group introduce distinct electronic properties compared to the cyclohexanol-based target compound.

Complex Pharmacological Agents

  • UNC4203 (CAS: 1818234-19-3): A structurally complex analog incorporating a pyrrolo[2,3-d]pyrimidine core, a trans-cyclohexanol group, and a diazepane-methylphenyl substituent. Such complexity enhances target specificity, likely for kinase or epigenetic targets (e.g., G9a inhibitors). The cyclohexanol moiety here may mimic the hydroxyl interactions seen in the target compound but within a more elaborate pharmacophore .

Ethylamine Derivatives

  • This contrasts with the hydroxyl group in the target compound, which is less basic but capable of stronger hydrogen bonding. Such differences impact solubility and bioavailability .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes References
2-(4-Methyl-1,4-diazepan-1-yl)cyclohexan-1-ol Not provided Not available Cyclohexanol, 4-methyl-diazepane Hypothesized pharmaceutical intermediate
2-(1,4-Diazepan-1-yl)cyclohexan-1-ol Not provided Not available Cyclohexanol, unsubstituted diazepane Synthetic intermediate
2-(4-Methyl-1,4-diazepan-1-yl)ethanol C₈H₁₈N₂O 158.24 Ethanol, 4-methyl-diazepane Organic synthesis building block
UNC4203 C₃₃H₄₅N₇O₂ 592.77 (estimated) Pyrrolopyrimidine, cyclohexanol Kinase/epigenetic inhibitor
2-Methoxy-4-(4-methyl-1,4-diazepan-1-yl)aniline C₁₃H₂₁N₃O 235.33 Aniline, methoxy, diazepane Laboratory reagent

Research Findings and Implications

  • Molecular Docking : Diazepane-containing compounds, such as those in , show affinity for HDAC8 and G9a, suggesting that the 4-methyl group in the target compound could fine-tune binding interactions .
  • Synthetic Utility: Ethanol and ethylamine analogs () are frequently used in synthesis, whereas the target compound’s cyclohexanol group may require specialized handling due to steric effects .

Biological Activity

2-(4-Methyl-1,4-diazepan-1-yl)cyclohexan-1-ol is a chiral compound characterized by a cyclohexane ring substituted with a diazepane moiety. This unique structure not only contributes to its chemical properties but also influences its biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of 2-(4-Methyl-1,4-diazepan-1-yl)cyclohexan-1-ol is C12H24N2OC_{12}H_{24}N_{2}O, with a molecular weight of 212.33 g/mol. The compound's structure can be represented using various notations:

PropertyValue
Molecular FormulaC12H24N2O
Molecular Weight212.33 g/mol
IUPAC Name(1S,2S)-2-(4-methyl-1,4-diazepan-1-yl)cyclohexan-1-ol
InChI KeyBIXNAQMJXOVGHQ-RYUDHWBXSA-N
Isomeric SMILESCN1CCCN(CC1)[C@H]2CCCC[C@@H]2O

The biological activity of 2-(4-Methyl-1,4-diazepan-1-yl)cyclohexan-1-ol is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The diazepane moiety allows for potential binding to various biological pathways, which can lead to inhibition or activation of these pathways depending on the context of use .

Interaction with Enzymes

Research indicates that this compound can serve as a ligand in enzyme-substrate interactions, potentially altering the activity of enzymes involved in metabolic pathways. The chiral nature of the compound may influence its binding affinity and specificity, which is crucial in drug design.

Medicinal Chemistry

The compound shows promise in medicinal chemistry due to its structural features that are reminiscent of pharmacologically active compounds. The diazepane ring is particularly noteworthy as it is found in several drugs used for treating anxiety and other conditions.

Case Studies

A study explored the synthesis and biological evaluation of various analogs derived from 2-(4-Methyl-1,4-diazepan-1-yl)cyclohexan-1-ol, demonstrating its potential as an anti-trypanosomal agent. The modifications made to the diazepane structure significantly impacted both potency and solubility, highlighting the importance of structural optimization in drug development .

Research Findings

Recent studies have focused on enhancing the aqueous solubility and bioavailability of compounds related to this structure. For instance, derivatives were synthesized that showed improved pharmacokinetic profiles while maintaining or enhancing their biological activity against specific targets such as Trypanosoma brucei, the causative agent of sleeping sickness .

Comparative Analysis

To understand the uniqueness and efficacy of 2-(4-Methyl-1,4-diazepan-1-yl)cyclohexan-1-ol compared to similar compounds, a comparative analysis was conducted:

CompoundBiological ActivitySolubility (μM)EC50 (μM)
2-(4-Methyl-1,4-diazepan-1-yl)cyclohexan-1-olModerate anti-trypanosomal activity>100<0.03
2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-olLow anti-trypanosomal activity<50>15
CyclohexanolNo significant activityN/AN/A

Q & A

Basic: What are the optimal synthetic routes for 2-(4-Methyl-1,4-diazepan-1-yl)cyclohexan-1-ol, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step protocols, such as nucleophilic substitution or reductive amination. For example, coupling cyclohexanol derivatives with 1,4-diazepane precursors under Pd-catalyzed cross-coupling conditions (e.g., PdCl₂(PPh₃)₂, Cs₂CO₃, THF) can yield the target compound . Key variables include:

  • Catalyst loading : Higher Pd concentrations (≥5 mol%) improve conversion but may increase side reactions.
  • Temperature : Room temperature for coupling steps vs. 80°C for cyclization.
  • Solvent polarity : Polar aprotic solvents (e.g., dioxane) enhance solubility of intermediates.
    Optimization via Design of Experiments (DoE) is recommended to balance yield (~70–90%) and purity .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions often arise from:

  • Variability in stereochemistry : Enantiomers may exhibit divergent bioactivity. Use chiral HPLC (e.g., Chiralpak IA column) to isolate isomers and test separately .
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent carriers (DMSO vs. ethanol) alter results. Standardize protocols per OECD guidelines .
  • Impurity profiles : Trace byproducts (e.g., ketones from oxidation) may confound data. Validate purity via ¹H/¹³C NMR and HRMS before testing .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR : Assign cyclohexanol hydroxyl (δ 1.8–2.2 ppm) and diazepane methyl groups (δ 1.2–1.5 ppm). Compare to reference spectra of similar bicyclic amines .
  • HRMS : Confirm molecular weight (calc. for C₁₂H₂₂N₂O: 210.17 g/mol) with <2 ppm error .
  • IR spectroscopy : Identify hydroxyl (ν 3200–3600 cm⁻¹) and tertiary amine (ν 1100–1250 cm⁻¹) stretches .

Advanced: How can computational modeling predict the compound’s reactivity in novel reactions?

Methodological Answer:

  • DFT calculations : Use Gaussian 16 to model transition states for nucleophilic attacks on the diazepane ring. Focus on Fukui indices to identify reactive sites .
  • Molecular docking : Predict binding affinities to biological targets (e.g., GPCRs) using AutoDock Vina. Validate with in vitro IC₅₀ assays .
  • Solvent effects : Simulate solvation with COSMO-RS to optimize reaction media (e.g., acetonitrile vs. DMF) .

Basic: What are the solubility and stability profiles of this compound under different storage conditions?

Methodological Answer:

  • Solubility : Highly soluble in polar solvents (e.g., methanol, logP ~1.2) but poorly in hexane. Determine via shake-flask method .
  • Stability : Susceptible to oxidation at the cyclohexanol hydroxyl. Store under argon at –20°C with desiccants. Monitor degradation via TLC (Rf shift ≥0.1 indicates instability) .

Advanced: What strategies mitigate side reactions during functionalization of the diazepane ring?

Methodological Answer:

  • Protecting groups : Temporarily block the cyclohexanol hydroxyl with TBDMS-Cl to prevent unwanted etherification .
  • Catalyst tuning : Replace PdCl₂(PPh₃)₂ with Pd(OAc)₂/XPhos for selective C–N bond formation, reducing aryl coupling byproducts .
  • Low-temperature kinetics : Perform reactions at –40°C to suppress ring-opening side reactions (e.g., with Grignard reagents) .

Basic: How does stereochemistry at the cyclohexanol moiety affect pharmacological properties?

Methodological Answer:

  • Enantioselective synthesis : Use (R)-BINAP ligands in asymmetric catalysis to isolate (1R,2S)-isomers.
  • Bioactivity correlation : Compare IC₅₀ values of enantiomers in receptor-binding assays (e.g., ≥10-fold differences indicate stereospecificity) .

Advanced: What analytical methods validate the compound’s purity for in vivo studies?

Methodological Answer:

  • HPLC-DAD/ELSD : Use a C18 column (ACN/water gradient) to detect impurities ≥0.1%.
  • Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values .
  • Residual solvent testing : GC-MS to ensure DMSO/THF levels <500 ppm per ICH Q3C guidelines .

Basic: What are the safety and handling protocols for this compound?

Methodological Answer:

  • GHS classification : Likely irritant (Category 2). Use PPE (gloves, goggles) and work in a fume hood .
  • Waste disposal : Neutralize with 10% acetic acid before incineration .

Advanced: How can kinetic studies improve large-scale synthesis reproducibility?

Methodological Answer:

  • In situ FTIR monitoring : Track reaction progress by observing carbonyl or amine intermediate peaks .
  • Scale-up DOE : Use JMP software to model heat transfer and mixing efficiency in batch reactors. Aim for ≤5% yield variance between 1g and 100g batches .

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